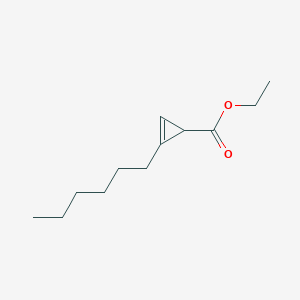![molecular formula C9H12O2Te B14263849 2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol CAS No. 138642-25-8](/img/no-structure.png)
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-methoxyphenyl group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol typically involves the reaction of 4-methoxyphenyl telluride with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The process parameters, such as reaction time, temperature, and pressure, are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethan-1-ol moiety can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, nucleophiles; reactions may require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or lower oxidation state tellurium compounds.
Substitution: Formation of substituted ethan-1-ol derivatives.
科学的研究の応用
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways involving tellurium.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
4-Methoxyphenethyl alcohol: Similar structure but lacks the tellurium atom.
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the tellurium atom.
4-Methoxy-β-phenethyl alcohol: Similar structure but lacks the tellurium atom.
Uniqueness
2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom enhances the compound’s reactivity and potential biological activity, making it a valuable tool in various research and industrial applications.
特性
| 138642-25-8 | |
分子式 |
C9H12O2Te |
分子量 |
279.8 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)tellanylethanol |
InChI |
InChI=1S/C9H12O2Te/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3 |
InChIキー |
VYWBGUVRKNQPJB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)[Te]CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

